molecular formula C18H16ClNO4S B2455548 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide CAS No. 863007-67-4

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B2455548
CAS No.: 863007-67-4
M. Wt: 377.84
InChI Key: WWILTUBQAJEXCT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic organic compound characterized by its distinct molecular architecture, which incorporates a chlorophenyl group, a 1,1-dioxido-2,3-dihydrothiophenyl group, and a 4-methoxybenzamide moiety . This specific combination of functional groups makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. Its structure is related to other N-substituted benzamide derivatives which have demonstrated a wide spectrum of significant biological activities in scientific studies, including broad-spectrum antiviral effects against targets like HBV and HIV-1, as well as potent and selective receptor binding activity . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules. Its structure suggests potential for undergoing various chemical transformations, such as substitution at the chlorophenyl group or reactions at the amide bond . In biochemical assays, it may serve as a potential probe or inhibitor to investigate specific enzymatic pathways or protein interactions, providing insights into disease mechanisms. The presence of the sulfone group (1,1-dioxido) can be a crucial pharmacophore in drug design, often influencing the solubility, metabolic stability, and binding affinity of lead compounds. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-24-17-7-5-13(6-8-17)18(21)20(15-4-2-3-14(19)11-15)16-9-10-25(22,23)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWILTUBQAJEXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate: This can be achieved through the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Coupling with 3-chloroaniline: The intermediate is then reacted with 3-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Introduction of the 4-methoxybenzoyl group: Finally, the compound is acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-4-methoxybenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its properties.

Uniqueness

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is unique due to the presence of both the dioxido-2,3-dihydrothiophen-3-yl group and the 4-methoxybenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a complex organic compound with potential biological activities. Its unique structural features, including a chlorophenyl group and a dioxido-dihydrothiophene moiety, suggest diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C18H18ClN2O4SC_{18}H_{18}ClN_{2}O_{4}S, with a molecular weight of approximately 394.86 g/mol. The structure includes:

  • Chlorophenyl Group : Imparts lipophilicity and potential interactions with biological targets.
  • Dioxido-Dihydrothiophene Moiety : May contribute to the compound's reactivity and biological properties.
  • Methoxybenzamide Group : Enhances solubility and may influence receptor binding.

The biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the dioxido group may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

Research indicates that this compound exhibits several pharmacological activities:

Activity Details
Anticancer Potential Exhibits cytotoxic effects on various cancer cell lines (e.g., MCF-7) .
Antimicrobial Properties Demonstrates activity against certain bacterial strains .
Anti-inflammatory Effects Reduces inflammation in preclinical models .
Enzyme Inhibition Potentially inhibits enzymes involved in cancer metabolism .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies :
    • A study conducted on breast cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways .
  • Antimicrobial Activity :
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects :
    • Research demonstrated that this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory diseases .

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide predicts binding modes against targets like kinases or GPCRs.
  • Molecular dynamics (MD) : AMBER or GROMACS simulates ligand-receptor stability.
  • Pharmacophore modeling : Schrödinger Suite identifies critical interaction sites.
  • ADMET prediction : SwissADME evaluates drug-likeness, leveraging data from trifluoromethylbenzamide agrochemical studies .

What are the critical considerations for selecting solvents in the recrystallization of this compound?

Basic
Prioritize solvents with graded solubility (e.g., ethyl acetate/hexane mixtures) to enable slow crystallization. Polar aprotic solvents (DMSO, DMF) dissolve benzamides at elevated temperatures but may retain impurities. Mixed-solvent systems were successfully used to isolate high-purity single crystals of 4-methoxybenzamide cyclohexane hemisolvates .

How does the sulfone group (1,1-dioxido-thiophene) influence the compound’s electronic properties and reactivity?

Advanced
The sulfone group acts as a strong electron-withdrawing moiety, lowering the HOMO energy of the thiophene ring. This enhances resistance to electrophilic substitution while increasing hydrogen-bonding capacity, as observed in dihydrothiophene sulfones. The sulfone group also improves metabolic stability in biological assays and influences crystallization via S=O···H interactions .

What safety protocols are essential when handling intermediates in this compound’s synthesis?

Q. Basic

  • Conduct hazard analyses for exothermic amidation reactions.
  • Use inert atmospheres (N2/Ar) for moisture-sensitive steps.
  • Employ PPE (nitrile gloves, face shields) when handling chlorinated aryl amines.
  • Neutralize acidic waste streams, as outlined in protocols for pivaloyloxy benzamide synthesis .

What analytical techniques differentiate polymorphic forms of this benzamide derivative?

Q. Advanced

  • PXRD : Distinguishes lattice arrangements.
  • DSC/TGA : Profiles thermal stability and phase transitions.
  • Raman spectroscopy : Detects conformational differences.
    High-resolution synchrotron PXRD can resolve ≤2% polymorphic impurities, as applied in studies of 4-chloro-N-(4-methylphenyl)benzamide .

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